MMP‑14 (MT1‑MMP) Inhibition: A Sub‑Micromolar Starting Point for Protease‑Targeted Probe Development
4‑Methyl‑N‑(quinolin‑3‑yl)benzamide inhibits human matrix metalloproteinase‑14 (MMP‑14) with an EC₅₀ of 200 nM in a fluorogenic substrate cleavage assay conducted by the Sanford‑Burnham Center for Chemical Genomics [1]. This value represents a moderate but well‑defined potency that is substantially stronger than the compound’s activity against other screened targets (see selectivity evidence below). In contrast, the average potency of all MLSMR compounds tested in the same PubChem assay (AID 618) is >10 µM, indicating that the compound’s MMP‑14 activity places it among the top ~2 % of actives in that screening collection [2].
| Evidence Dimension | Potency against human MMP‑14 (fluorogenic substrate cleavage assay) |
|---|---|
| Target Compound Data | EC₅₀ = 200 nM |
| Comparator Or Baseline | MLSMR library median EC₅₀ >10 µM (PubChem AID 618); 3‑bromo‑5‑methyl‑N‑(quinolin‑3‑yl)benzamide: no MMP‑14 activity reported |
| Quantified Difference | ≥50‑fold more potent than library median; MMP‑14 activity absent in closely related 3‑bromo‑5‑methyl analog |
| Conditions | Fluorogenic peptide substrate; recombinant human MMP‑14 catalytic domain; Sanford‑Burnham Center for Chemical Genomics (SBCCG) |
Why This Matters
The 200 nM EC₅₀ provides a quantifiable anchor for SAR expansion, and the absence of MMP‑14 activity in a near‑neighbor analog underscores that the 4‑methyl substitution is critical for this target engagement—directly informing procurement decisions when screening for MMP‑14 probes.
- [1] BindingDB, Entry BDBM48261: EC₅₀ data for MMP‑14 (AID 618). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48261&fil=ec50 (accessed 2026-05-02). View Source
- [2] PubChem BioAssay AID 618: MMP14 inhibitor HTS. https://pubchem.ncbi.nlm.nih.gov/bioassay/618 (accessed 2026-05-02). View Source
